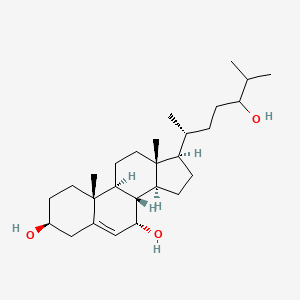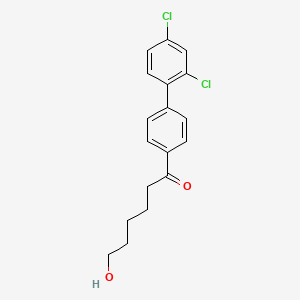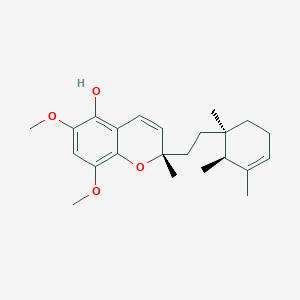
dTDP-alpha-D-fucose(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DTDP-alpha-D-fucose(2-) is a dTDP-D-fucose(2-) in which the anomeric centre of the fucose fragment has alpha-configuration. It is a conjugate base of a dTDP-alpha-D-fucose.
Scientific Research Applications
Enzymatic Synthesis and Pathways
- Biosynthesis in Bacteria : dTDP-alpha-D-fucose is a key constituent in the structural polysaccharides of certain bacteria. Yoshida et al. (1999) detailed the biosynthesis pathway in Actinobacillus actinomycetemcomitans, identifying specific enzymes involved in this process (Yoshida et al., 1999).
- Glycoprotein Glycosylation : Zayni et al. (2007) studied the dTDP-4-dehydro-6-deoxyglucose reductase gene in Geobacillus tepidamans, essential for the glycosylation of surface layer proteins (Zayni et al., 2007).
- Biosynthesis in E. coli O52 : Wang et al. (2008) characterized the dTDP-d-fucofuranose biosynthetic pathway in Escherichia coli O52, contributing to the understanding of complex sugar structures in bacteria (Wang et al., 2008).
Pharmaceutical Applications
- dTDP-Activated Sugars in Drug Synthesis : Rupprath et al. (2005) discussed the crucial role of dTDP-activated sugars, including dTDP-alpha-D-fucose, in the glycosylation engineering of novel bioactive compounds, particularly antibiotics (Rupprath et al., 2005).
- Novel Drug Delivery Systems : Guo et al. (2016) explored the use of a nanogel system incorporating 3,3′-dithiodipropionic acid (DTDPA) for the targeted delivery of drugs, demonstrating a potential application in optimizing drug release mechanisms (Guo et al., 2016).
Enzymatic Studies and Characterization
- Characterization of Biosynthetic Enzymes : Thoden et al. (2009) provided structural and functional insights into the enzyme QdtC, an N-acetyltransferase involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, a related compound (Thoden et al., 2009).
Biomedical Research
- dTDP in Neuronal Apoptosis : Aizenman et al. (2000) studied the effects of the oxidizing agent DTDP in inducing neuronal apoptosis, highlighting a potential biomedical application in the study of neurodegenerative diseases (Aizenman et al., 2000).
Immunological Research
- Effects on Contact Allergy : Knop et al. (2004) discovered that alpha-l-fucose can suppress contact allergy, indicating potential implications in immunological responses and therapies (Knop et al., 2004).
properties
Molecular Formula |
C16H24N2O15P2-2 |
|---|---|
Molecular Weight |
546.31 g/mol |
IUPAC Name |
[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/p-2/t7-,8+,9-,10-,11+,12+,13-,15-/m1/s1 |
InChI Key |
ZOSQFDVXNQFKBY-FQLHZTMTSA-L |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



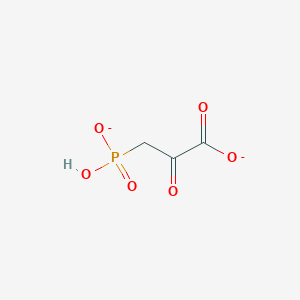
![chloroform;methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1263372.png)
![5-(5-(3-(1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole](/img/structure/B1263373.png)
![(15S)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263374.png)
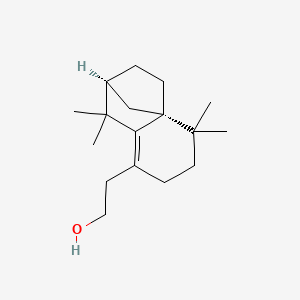
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B1263378.png)
